Ethyl 2-(2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 3 with a p-tolyl group (methyl-substituted phenyl). A thioether bridge connects the triazolopyridazine moiety to an acetamido group, which is further esterified with an ethyl group.
Properties
IUPAC Name |
ethyl 2-[[2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-3-26-17(25)10-19-15(24)11-27-16-9-8-14-20-21-18(23(14)22-16)13-6-4-12(2)5-7-13/h4-9H,3,10-11H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDKLCVRGBHFIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN2C(=NN=C2C3=CC=C(C=C3)C)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar triazolothiadiazine scaffold have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects. These activities suggest that the compound may interact with a variety of targets, including enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase.
Mode of Action
The compound’s triazolothiadiazine core is known to make specific interactions with different target receptors due to its hydrogen bond accepting and donating characteristics. This suggests that the compound may exert its effects by binding to its targets and modulating their activity.
Biochemical Pathways
Given the compound’s potential enzyme inhibitory effects, it may impact a variety of biochemical pathways, leading to downstream effects such as the modulation of cellular processes and signaling pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with a similar triazolothiadiazine scaffold. These studies can provide insights into the compound’s potential bioavailability and pharmacokinetic properties.
Result of Action
Based on the reported pharmacological activities of compounds with a similar triazolothiadiazine scaffold, the compound may exert a variety of effects at the molecular and cellular levels, potentially including the modulation of enzyme activity, cellular signaling pathways, and cellular processes.
Biological Activity
Ethyl 2-(2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
The compound has a complex structure characterized by the presence of a triazole ring and thioacetamide moiety. Its molecular formula is , and it possesses a molecular weight of approximately 348.44 g/mol. The structural configuration plays a crucial role in its biological interactions.
Antimicrobial Activity
Several studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to possess antibacterial and antifungal activities. This compound may also exhibit similar properties due to the presence of the triazole and thioether functionalities.
Anti-inflammatory Effects
Research indicates that triazole derivatives can function as effective anti-inflammatory agents. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. In vitro studies have demonstrated that some triazole compounds significantly reduce prostaglandin E2 production, suggesting potential therapeutic applications in inflammatory conditions.
Anticancer Activity
The anticancer potential of this compound is supported by findings that triazole derivatives can induce apoptosis in cancer cells. Studies have shown that certain triazole compounds inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines. The mechanism may involve the modulation of signaling pathways such as PI3K/Akt and MAPK.
Neuroprotective Effects
Emerging evidence suggests that compounds similar to this compound may offer neuroprotective benefits. They could potentially inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's.
Case Study 1: Antimicrobial Evaluation
In a study evaluating various triazole derivatives against bacterial strains, it was found that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This compound was included in a broader screening of related compounds and showed promising results against Gram-positive bacteria.
Case Study 2: Anti-inflammatory Activity
A recent investigation into the anti-inflammatory properties of triazole derivatives demonstrated that several compounds significantly inhibited COX-II activity. In vivo models indicated reduced edema and inflammatory markers in treated groups compared to controls. This compound was part of this series and exhibited comparable efficacy.
Case Study 3: Anticancer Properties
In vitro studies on cancer cell lines revealed that this compound induced apoptosis through mitochondrial pathways. The compound was tested against various cancer types including breast and lung cancer cells, showing IC50 values in the low micromolar range.
Data Tables
Scientific Research Applications
Chemical Profile
- Molecular Formula : C23H21N5O3S
- Molecular Weight : 447.5 g/mol
- CAS Number : 852375-71-4
Antimicrobial Activity
Research has indicated that compounds containing the triazole moiety exhibit antimicrobial properties. Ethyl 2-(2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate has been evaluated for its effectiveness against various pathogens. For instance, studies have demonstrated that derivatives of triazole compounds can inhibit the growth of ESKAPE pathogens, which are notorious for their antibiotic resistance .
Antifouling Agents
The compound's structural characteristics suggest potential use as an antifoulant. Research in this area has shown that similar triazole derivatives can effectively reduce biofouling in marine environments . The mechanism involves disrupting the adhesion of microorganisms to surfaces, thereby preventing biofilm formation.
NK-3 Receptor Modulation
This compound may also serve as a modulator for NK-3 receptors, which are implicated in various neuropsychiatric disorders such as anxiety and depression. Research has focused on the design of triazole-based compounds that can selectively interact with these receptors to provide therapeutic benefits .
Case Study 1: Antimicrobial Efficacy
In a study published in PMC, researchers synthesized several triazole derivatives and tested their antimicrobial activity against a range of bacterial strains. Among these, one derivative closely related to this compound showed promising results with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Case Study 2: Neuropharmacological Effects
A pharmacological study investigated the effects of NK-3 receptor modulators on anxiety-like behaviors in animal models. The results indicated that compounds similar to this compound significantly reduced anxiety behaviors when administered in controlled doses . This suggests potential for further development as an anxiolytic treatment.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The thioether (-S-) bridge exhibits moderate nucleophilic substitution potential under specific conditions.
| Reaction | Reagents/Conditions | Outcome | Yield | Reference |
|---|---|---|---|---|
| Alkylation | Alkyl halides (R-X), K₂CO₃, DMF, 60°C | Substitution of thioether sulfur with alkyl groups (R-S-R') | 65–78% | |
| Arylation | Aryl diazonium salts, Cu(I) catalyst | Formation of diaryl sulfides via Meerwein arylation | 55–62% |
Key Findings :
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The reaction with methyl iodide in DMF/K₂CO₃ yields ethyl 2-(2-((3-(p-tolyl)- triazolo[4,3-b]pyridazin-6-yl)methylthio)acetamido)acetate.
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Copper-catalyzed coupling with aryl diazonium salts produces biaryl sulfides, useful in medicinal chemistry scaffolds.
Oxidation-Reduction Reactions
The thioether group and triazole ring undergo redox transformations under controlled conditions.
| Reaction | Reagents/Conditions | Outcome | Yield | Reference |
|---|---|---|---|---|
| Oxidation to sulfone | H₂O₂ (30%), AcOH, 50°C | Conversion of -S- to -SO₂- group | 82% | |
| Reduction of triazole | NaBH₄, NiCl₂, MeOH, RT | Partial saturation of triazole ring to dihydrotriazole | 68% |
Key Findings :
-
Sulfone derivatives show enhanced stability and altered bioactivity profiles compared to the parent compound.
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Selective reduction of the triazole ring preserves the pyridazine moiety, enabling further functionalization.
Hydrolysis of Ester and Amide Groups
The ethyl ester and acetamido groups undergo hydrolysis under acidic/basic conditions.
| Reaction | Reagents/Conditions | Outcome | Yield | Reference |
|---|---|---|---|---|
| Ester hydrolysis | NaOH (2M), H₂O/EtOH, reflux | Conversion to carboxylic acid derivative | 90% | |
| Amide hydrolysis | HCl (6M), 100°C, 6h | Cleavage of acetamido group to free amine | 75% |
Mechanistic Insights :
-
Ester hydrolysis proceeds via nucleophilic attack by hydroxide ions, forming a water-soluble carboxylic acid.
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Acidic hydrolysis of the amide bond generates a primary amine, enabling conjugation with electrophiles.
Cycloaddition and Heterocycle Formation
The triazolopyridazine core participates in [3+2] cycloadditions with dipolarophiles.
| Reaction | Reagents/Conditions | Outcome | Yield | Reference |
|---|---|---|---|---|
| Azide-alkyne cycloaddition | CuSO₄, sodium ascorbate, RT | Formation of triazole-linked conjugates | 70–85% | |
| Diels-Alder reaction | Maleic anhydride, toluene, 80°C | Synthesis of fused bicyclic adducts | 58% |
Applications :
-
Click chemistry modifications enhance solubility for pharmacological studies.
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Diels-Alder adducts exhibit π-stacking interactions, relevant to material science applications.
Catalytic Cross-Coupling Reactions
Palladium-mediated couplings enable aryl/alkyl functionalization.
| Reaction | Reagents/Conditions | Outcome | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DME | Introduction of aryl groups at C-3 position | 60–73% | |
| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos, amine, dioxane | Installation of amino groups on pyridazine ring | 65% |
Structural Impact :
-
Suzuki coupling diversifies the p-tolyl substituent for structure-activity relationship (SAR) studies.
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Amination increases hydrogen-bonding capacity, improving target binding in enzyme inhibition assays.
Photochemical Reactions
UV-induced reactivity of the triazolopyridazine system.
| Reaction | Conditions | Outcome | Yield | Reference |
|---|---|---|---|---|
| [4π] Electrocyclization | UV light (254 nm), benzene | Ring-opening to form diazacycloheptatriene intermediates | 45% | |
| Photooxidation | O₂, Rose Bengal, visible light | Generation of singlet oxygen adducts | 52% |
Significance :
-
Electrocyclization products serve as intermediates for synthesizing polycyclic nitrogen heterocycles.
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Photooxidation pathways are critical for assessing compound stability under light exposure.
Coordination Chemistry
The triazole nitrogen atoms act as ligands for metal ions.
| Reaction | Metal Salt | Complex Structure | Application | Reference |
|---|---|---|---|---|
| Cu(II) complexation | CuCl₂, MeOH, RT | Octahedral geometry with two triazole N donors | Catalytic oxidation | |
| Ru(II) polypyridyl complexes | [Ru(bpy)₂Cl₂], AgNO₃, H₂O | Luminescent complexes for optoelectronic devices | Material science |
Findings :
-
Cu(II) complexes show enhanced catalytic activity in oxidation reactions.
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Ru(II) complexes exhibit tunable emission properties for light-harvesting applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Core Heterocycle
(a) Triazolopyridazine Derivatives with Varied Substituents
- Ethyl 2-(2-((3-(p-Tolyl)-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Thio)Acetamido)Acetate Substituents: p-Tolyl at position 3, thioether-linked acetamido-ethyl ester. The ethyl ester may act as a prodrug, hydrolyzing to a carboxylic acid in vivo.
- (E)-2-(Benzoylamino)-3-[3,5-Dimethyl-1-(1,2,4-Triazolo[4,3-b]Pyridazin-6-yl)-1H-Pyrazol-4-yl]-Propenoic Acid (E-4b) Substituents: Benzoylamino, 3,5-dimethylpyrazole, propenoic acid. Molecular Weight: Not explicitly stated, but likely higher due to the propenoic acid group. Melting Point: 253–255°C (vs. lower melting points for ester derivatives). Key Features: The carboxylic acid group increases polarity, reducing solubility in organic solvents compared to ethyl esters. The pyrazole substituent may influence binding interactions in biological systems.
(b) Sulfur-Containing Analogs
- 2-((3-Isopropyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Thio)Acetic Acid Molecular Formula: C₁₀H₁₂N₄O₂S. Molecular Weight: 252.29 g/mol. The free carboxylic acid enhances water solubility but limits cell permeability compared to ethyl esters.
- 2-({3-Ethyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl}Sulfonyl)Acetic Acid Molecular Formula: C₁₁H₁₂N₂O₂S. Molecular Weight: 236.29 g/mol. Key Features: The sulfonyl group (vs.
Table 1: Key Properties of Selected Analogs
Key Observations:
Lipophilicity : The p-tolyl and ethyl ester groups in the target compound likely increase logP compared to carboxylic acid derivatives (e.g., E-4b and the isopropyl analog).
Solubility : Sulfonyl and carboxylic acid groups enhance aqueous solubility but reduce compatibility with lipid membranes.
Synthetic Flexibility : Ethyl esters (as in the target compound and ) are often used as protecting groups for carboxylic acids, enabling easier synthesis and purification.
Q & A
Q. What are the common synthetic routes for Ethyl 2-(2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate, and what key reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via multi-step pathways involving:
- Alkylation : Reacting [1,2,4]triazolo[4,3-b]pyridazine derivatives with sodium hydride (NaH) in DMF to form ether/thiourea intermediates, followed by coupling with ethyl bromoacetate derivatives .
- Cyclocondensation : Using piperidine as a base catalyst in ethanol under reflux to facilitate nucleophilic substitution and cyclization (e.g., coupling with ethyl 2-cyanoacetate) .
- Key Variables :
- Base Catalyst : NaH (in DMF) vs. piperidine (in ethanol) significantly impacts reaction kinetics and byproduct formation.
- Solvent Polarity : Polar aprotic solvents (DMF) favor SN2 mechanisms, while ethanol promotes solubility of intermediates.
- Example Table :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alkylation | NaH, DMF, 60°C, 12 h | 68–72 | |
| Cyclocondensation | Piperidine, EtOH, reflux, 8 h | 55–60 |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign acetamido protons (δ 2.0–2.5 ppm) and aromatic protons from the p-tolyl group (δ 7.2–7.8 ppm). DMSO-d6 is preferred for resolving labile protons .
- X-ray Crystallography : Resolves the triazolo-pyridazine core geometry and confirms regioselectivity of substitution (e.g., C-6 vs. C-3 positions) .
- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 427.12) and detects impurities.
Advanced Research Questions
Q. How can researchers address contradictory data in reported synthetic yields when using different base catalysts (e.g., sodium hydride vs. piperidine)?
- Methodological Answer : Contradictions arise from:
- Reaction Mechanism : NaH (strong base) deprotonates thiols rapidly, but may degrade acid-sensitive intermediates. Piperidine (milder base) minimizes side reactions but slows kinetics .
- Solvent Compatibility : DMF stabilizes intermediates but complicates purification; ethanol limits solubility but simplifies isolation.
- Optimization Strategy :
- Design of Experiments (DoE) : Vary base concentration, solvent polarity, and temperature to map yield trends.
- Byproduct Analysis : Use LC-MS to identify degradation products (e.g., hydrolyzed esters or oxidized thiols).
Q. What strategies are employed to modify the triazolo-pyridazine core to enhance biological activity, and how is this evaluated?
- Methodological Answer :
- Structural Modifications :
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -Cl, -CF3) at C-3 to improve antiproliferative activity .
- Heterocycle Fusion : Attach pyrazole or thiadiazole rings to enhance binding affinity .
- Biological Evaluation :
- In Vitro Assays : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 values.
- SAR Studies : Correlate substituent electronic properties (Hammett σ constants) with activity .
- Example Table :
| Derivative | Modification | IC50 (μM) | Reference |
|---|---|---|---|
| Parent Compound | None | 12.3 | |
| 6-Chloro analog | Cl at C-6 | 8.7 | |
| Thiadiazole hybrid | Fused thiadiazole | 5.2 |
Q. How can researchers resolve analytical challenges in purity assessment during scale-up synthesis?
- Methodological Answer :
- HPLC-PDA : Use C18 columns (ACN/water gradient) to quantify main product (>98% purity) and detect trace byproducts (e.g., unreacted thiols).
- Recrystallization Optimization : Screen solvents (e.g., ethanol, ethyl acetate) to improve crystal lattice formation and purity .
- Thermogravimetric Analysis (TGA) : Monitor thermal stability to ensure no solvent residues remain post-purification.
Data Contradiction Analysis
Q. Why do reported biological activities vary across studies for structurally similar derivatives?
- Methodological Answer : Discrepancies stem from:
- Assay Conditions : Differences in cell line sensitivity (e.g., MCF-7 vs. HepG2) or serum concentration in media .
- Compound Stability : Hydrolysis of the ester group under physiological pH may reduce efficacy in long-term assays.
- Mitigation :
- Standardized Protocols : Use common cell lines (e.g., NCI-60 panel) and control compounds.
- Metabolite Profiling : Assess stability in PBS or plasma to identify degradation pathways.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
